N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide
Description
N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.663 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
N-(2-chloro-6-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(11,12)9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3 |
InChI Key |
YOONUPFWAHFXQK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyphenyl)methanesulfonamide
- N-(2-Nitrophenyl)methanesulfonamide
- N-(2-Chlorophenyl)methanesulfonamide
- N-(3-Chlorophenyl)methanesulfonamide
Uniqueness
N-(2-Chloro-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both chloro and hydroxy functional groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
